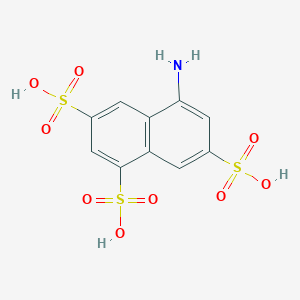

5-Aminonaphthalene-1,3,7-trisulfonic acid

Description

5-Aminonaphthalene-1,3,7-trisulfonic acid (CAS: 6271-88-1) is a polyaromatic sulfonic acid derivative with the molecular formula C₁₀H₉NO₉S₃ and a molecular weight of 383.37 g/mol . It features three sulfonic acid groups (-SO₃H) at positions 1, 3, and 7 of the naphthalene ring and an amino (-NH₂) group at position 3. The compound exhibits a high density of 1.974 g/cm³ due to its sulfonic acid substituents, which enhance polarity and solubility in aqueous media .

Properties

CAS No. |

6271-88-1 |

|---|---|

Molecular Formula |

C10H9NO9S3 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

5-aminonaphthalene-1,3,7-trisulfonic acid |

InChI |

InChI=1S/C10H9NO9S3/c11-9-3-5(21(12,13)14)2-8-7(9)1-6(22(15,16)17)4-10(8)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) |

InChI Key |

NBMNUPZHNCDTIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)N)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminonaphthalene-1,3,7-trisulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method includes the use of 20% fuming sulfuric acid to sulfonate 2-naphthylamine-4,8-disulfonic acid at elevated temperatures (125-170°C) for 17 hours. The reaction mixture is then diluted with ice water and neutralized with calcium carbonate until the Congo red test paper does not turn blue. The product is then filtered, concentrated, and purified .

Industrial Production Methods

In industrial settings, the production of 5-Aminonaphthalene-1,3,7-trisulfonic acid follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Aminonaphthalene-1,3,7-trisulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.

Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation Products: Quinones and related compounds.

Reduction Products: Hydroxylamines and amines.

Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

5-Aminonaphthalene-1,3,7-trisulfonic acid is widely used in scientific research due to its unique properties:

Chemistry: It serves as an intermediate in the synthesis of dyes and pigments. Its sulfonic acid groups enhance water solubility, making it useful in aqueous reactions.

Biology: The compound is used in fluorescence studies due to its ability to form fluorescent derivatives. It is also employed in labeling and tracing experiments.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems where its solubility and reactivity are advantageous.

Industry: It is used in the production of various dyes and as a reagent in chemical manufacturing processes

Mechanism of Action

The mechanism of action of 5-Aminonaphthalene-1,3,7-trisulfonic acid involves its interaction with molecular targets through its amino and sulfonic acid groups. These functional groups enable the compound to participate in various chemical reactions, such as forming Schiff bases with aldehydes and ketones. The sulfonic acid groups enhance its solubility and reactivity in aqueous environments, facilitating its use in diverse applications .

Comparison with Similar Compounds

Positional Isomerism

- Amino Group Position: The amino group’s location (e.g., position 5 vs. 8 in ANTS) significantly affects electronic properties and reactivity. For example, ANTS (8-amino) is optimized for fluorescence-based oligosaccharide analysis due to its conjugation efficiency , whereas 5-amino isomers may favor dye coupling reactions .

- Sulfonic Acid Distribution : Trisulfonic acids with sulfonate groups at positions 1,3,7 (vs. 1,3,6 or 1,3,5) exhibit distinct solubility and charge distribution, influencing their suitability for specific applications like electrophoresis or industrial synthesis .

Derivatization and Stability

- ANTS derivatives hydrolyze under high-temperature labeling conditions (80°C), limiting their use with sialylated oligosaccharides . In contrast, nitrobenzoyl-modified derivatives (e.g., 8-[(3-nitrobenzoyl)amino]-1,3,5-trisulfonic acid) show enhanced stability for analytical applications .

Research Findings

ANTS in Capillary Electrophoresis :

- ANTS-labeled oligosaccharides achieve separation in <8 minutes with a phosphate buffer (pH 2.5), leveraging the linear relationship between electrophoretic mobility and charge-to-mass ratios .

- Detection limits of 5 × 10⁻⁸ M highlight its sensitivity, though derivatization efficiency limits further improvements .

Dye Synthesis Applications: 5-Aminonaphthalene-1,3,6-trisulfonic acid is critical in synthesizing Reactive Brown 2 dye via sequential diazo coupling and triazine condensation . Clevesäure-1,7 remains a benchmark intermediate in dye chemistry, though its synthesis requires multi-step nitration and reduction .

Analytical Chemistry :

- Nitrobenzoyl-modified trisulfonic acids exhibit dual utility in spectroscopy and chromatography, attributed to their strong UV absorption and polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.